N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine
Overview
Description
N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine (N-DFPH) is a chemical compound that has been used in a variety of scientific research applications. It is a member of the hydroxylamine family, which is a group of compounds that contain the hydroxylamine functional group. N-DFPH is of particular interest due to its unique properties, which make it useful in a variety of applications.
Scientific Research Applications
Electrophilic Amination and Active Site Modification
Hydroxylamine derivatives are used as electrophilic aminating agents, enabling the specific modification of nucleophilic residues within enzymes. For example, O-(2,4-dinitrophenyl)hydroxylamine has been studied for its ability to selectively aminate methionine residues near the active sites of enzymes, affecting enzyme activity without altering the spectral properties significantly (D’Silva, Williams, & Massey, 1986).
Synthesis and Chemical Reactivity
Hydroxylamine derivatives serve as key intermediates in the synthesis of various organic compounds. They participate in reactions that lead to the synthesis of polysubstituted iminopyridinium ylides, showcasing their role in expanding the scope of organic synthesis (Legault & Charette, 2003).
Photolytic Reactions and Radical Formation
The photolysis of certain hydroxylamine derivatives has been explored for the generation of radical species, leading to the formation of imines and other valuable chemical entities. This demonstrates their utility in photochemical reactions and the study of radical mechanisms (Sakurai, Mizuno, Kubota, & Inoue, 1991).
Fluorinated Compounds and Reactivity
The presence of fluorine atoms in hydroxylamine derivatives significantly influences their reactivity, especially in the context of reactions with aldehydes and nitrosobenzenes. This aspect of their chemistry is crucial for the synthesis of azoxybenzenes and the exploration of acid-catalyzed rearrangements (Miller & Furin, 1987).
Analytical Applications
Hydroxylamine derivatives, such as O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, have been employed in the analytical determination of carbonyl-containing compounds, demonstrating their versatility beyond synthetic applications. They offer sensitive detection methods for various aldehydes, ketones, and acids in different matrices, including environmental and biological samples (Cancilla & Que Hee, 1992).
properties
IUPAC Name |
N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-2-9(12-13)6-3-4-7(10)8(11)5-6/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHBSDWCLCBNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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